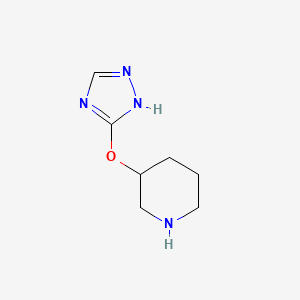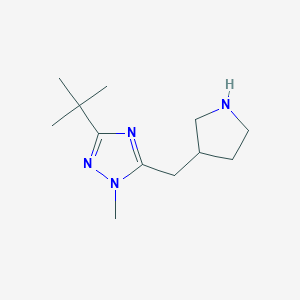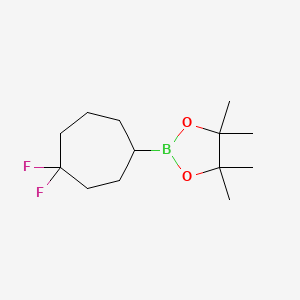
2-(4,4-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,4-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a cycloheptyl ring substituted with two fluorine atoms and a dioxaborolane moiety, making it a versatile reagent in organic synthesis and materials science.
Vorbereitungsmethoden
The synthesis of 2-(4,4-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,4-difluorocycloheptanone with a boron-containing reagent under specific conditions. One common method includes the use of tetramethyl-1,3,2-dioxaborolane as a boron source, which reacts with the ketone in the presence of a catalyst to form the desired product. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(4,4-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the dioxaborolane moiety into different boron-containing functional groups.
Substitution: The fluorine atoms on the cycloheptyl ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4,4-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules and as a building block for boron-containing polymers.
Biology: The compound’s unique structure makes it a potential candidate for studying boron-based interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials, including boron-doped semiconductors and specialty polymers.
Wirkmechanismus
The mechanism of action of 2-(4,4-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron and fluorine atoms. The boron atom can form stable complexes with various biomolecules, while the fluorine atoms enhance the compound’s reactivity and stability. These interactions can modulate biological pathways and chemical reactions, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4,4-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
2-(4,4-Difluorocyclohexyl)acetic acid: This compound has a similar cycloalkyl structure but differs in its functional groups and reactivity.
2-Cycloheptyl-4,4-difluoro-2-methylpyrrolidine: Another fluorinated cycloalkyl compound with different applications and properties.
(4,4-Difluorocyclohexyl)(2-isopropyl-4-morpholinyl)methanone: This compound shares the difluorocycloalkyl motif but has distinct functional groups and uses.
The uniqueness of this compound lies in its combination of a boron-containing dioxaborolane moiety with a difluorocycloheptyl ring, providing a versatile platform for various chemical and biological applications.
Eigenschaften
Molekularformel |
C13H23BF2O2 |
|---|---|
Molekulargewicht |
260.13 g/mol |
IUPAC-Name |
2-(4,4-difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BF2O2/c1-11(2)12(3,4)18-14(17-11)10-6-5-8-13(15,16)9-7-10/h10H,5-9H2,1-4H3 |
InChI-Schlüssel |
MDNVNGNXDUIUMY-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCC(CC2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



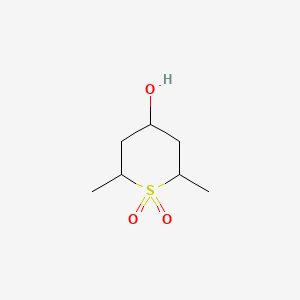
![2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13483559.png)
![Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483560.png)
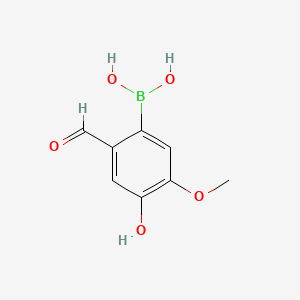
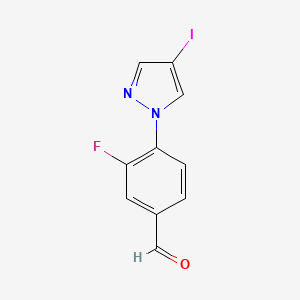

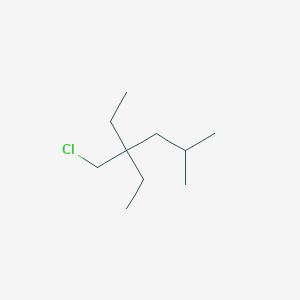
![[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13483615.png)
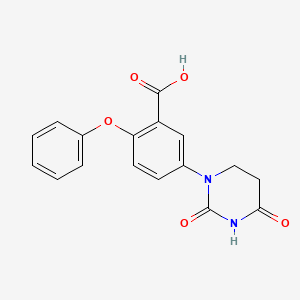
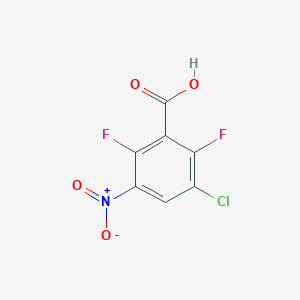
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid](/img/structure/B13483622.png)
